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Compound of Interest

Compound Name: 3-(2-Cyclohexylethyl)piperidine

Cat. No.: B1423940 Get Quote

In-Depth Technical Guide: 3-(2-
Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-(2-
Cyclohexylethyl)piperidine. Due to the limited publicly available research on this specific

molecule, this document also presents a broader context by including representative

experimental workflows and signaling pathways commonly associated with the piperidine class

of compounds, which are pivotal in modern drug discovery.[1][2][3][4]

Core Compound Data: 3-(2-
Cyclohexylethyl)piperidine
The fundamental molecular characteristics of 3-(2-Cyclohexylethyl)piperidine are

summarized below. This data is essential for any experimental design, from dosage

calculations to analytical method development.
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Property Value Citation

Molecular Formula C13H25N [5]

Molecular Weight 195.34 g/mol [5]

CAS Number 1220036-46-3 [5]

The Piperidine Scaffold in Drug Discovery
The piperidine ring is a highly valued structural motif in medicinal chemistry, recognized as a

"privileged scaffold" due to its frequent appearance in both natural alkaloids and synthetic

pharmaceuticals.[1][4][6] Its six-membered heterocyclic structure can be readily functionalized,

allowing for precise control over a molecule's physicochemical properties, such as lipophilicity

and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution,

Metabolism, and Excretion).[4]

Piperidine derivatives are integral to over twenty classes of pharmaceuticals, with applications

spanning a wide range of therapeutic areas, including:[1][3]

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and

analgesics feature a piperidine core.[7][8]

Oncology: Compounds containing this scaffold have been developed as potent anti-cancer

agents.[7]

Infectious Diseases: The piperidine structure is found in various antimicrobial and antiviral

drugs.[9]

Alzheimer's Disease: Donepezil, a key medication for Alzheimer's, is a well-known piperidine

derivative.[2][7]

Given the versatility of the piperidine scaffold, a novel compound like 3-(2-
Cyclohexylethyl)piperidine would typically be subjected to a rigorous screening process to

determine its biological activity and therapeutic potential.
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Representative Experimental Workflow for a Novel
Piperidine Derivative
While specific experimental protocols for 3-(2-Cyclohexylethyl)piperidine are not documented

in the literature, a standard workflow for evaluating a new chemical entity from this class would

follow a logical progression from synthesis to biological characterization. The following diagram

illustrates a typical research and development pathway.
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A typical experimental workflow for a novel piperidine compound.

Methodology for Key Stages:

Chemical Synthesis and Characterization: The compound would first be synthesized, often

through multi-step organic reactions.[1][6] Following synthesis, purification via methods like

column chromatography is essential. The final, pure compound's identity and structure are

then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Screening: The purified compound is tested against a panel of biological

targets. For piperidine derivatives, this often includes G-protein coupled receptors (GPCRs),

ion channels, and enzymes relevant to CNS or metabolic diseases.[8] Radioligand binding
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assays or fluorescence-based assays are common methods to determine binding affinity and

inhibitory concentrations (IC50).

Cell-Based Functional Assays: If the compound shows promising activity in in vitro tests (a

"hit"), it progresses to cell-based assays. These experiments assess the compound's effect

on living cells, determining its functional activity (e.g., as an agonist or antagonist) and

evaluating its cytotoxicity (e.g., using an MTT assay).

Lead Optimization: Promising hits undergo iterative chemical modification to improve

potency, selectivity, and pharmacokinetic properties (ADME/Tox). This process, guided by

Structure-Activity Relationship (SAR) studies, aims to develop a "lead" compound suitable

for further preclinical development.[4]

Representative Signaling Pathway: Sigma Receptor
Modulation
Many neurologically active piperidine derivatives are known to interact with sigma (σ)

receptors, which are implicated in a variety of cellular functions and are targets for

neuropsychiatric and neurodegenerative diseases.[10] A compound like 3-(2-
Cyclohexylethyl)piperidine could potentially act as a ligand for these receptors. The diagram

below illustrates a simplified, hypothetical signaling pathway involving sigma-1 (σ1) receptor

activation.
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Hypothetical signaling via the Sigma-1 receptor by a piperidine ligand.

Pathway Description:

Binding and Activation: A piperidine ligand binds to the sigma-1 (σ1) receptor, which is

located at the endoplasmic reticulum (ER).
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Chaperone Activity: The σ1 receptor acts as a molecular chaperone. Upon ligand binding, it

can dissociate from its partner proteins and interact with other targets, such as the Inositol

1,4,5-trisphosphate (IP3) receptor (IP3R), an ion channel on the ER membrane.

Calcium Mobilization: The interaction between the activated σ1 receptor and IP3R

potentiates the release of calcium ions (Ca²⁺) from the ER into the cytoplasm.

Downstream Effects: This increase in intracellular Ca²⁺ can modulate the activity of various

other ion channels on the plasma membrane and influence a cascade of downstream

signaling events.

Cellular Response: The net result of this pathway can be the regulation of neuronal

excitability, synaptic plasticity, and cell survival, making sigma receptors a compelling target

for therapeutic intervention in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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